
6-(dimethylamino)-3-methyl-1-(4-methylcyclohexyl)hex-4-yn-3-ol;hydrochloride
Overview
Description
6-(dimethylamino)-3-methyl-1-(4-methylcyclohexyl)hex-4-yn-3-ol;hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a dimethylamino group, a methylcyclohexyl group, and a hexynol backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-3-methyl-1-(4-methylcyclohexyl)hex-4-yn-3-ol;hydrochloride typically involves multiple steps:
Formation of the Hexynol Backbone: This can be achieved through the alkylation of a suitable alkyne precursor.
Introduction of the Dimethylamino Group: This step often involves the reaction of the intermediate with dimethylamine under controlled conditions.
Cyclohexyl Group Addition: The methylcyclohexyl group is introduced via a cycloaddition reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the alkyne group, converting it to an alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and inhibition.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-(dimethylamino)-3-methyl-1-(4-methylcyclohexyl)hex-4-yn-3-ol;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may play a role in binding to active sites, while the alkyne and cyclohexyl groups contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 6-(dimethylamino)-3-methyl-1-cyclohexylhex-4-yn-3-ol
- 6-(dimethylamino)-3-methyl-1-(4-ethylcyclohexyl)hex-4-yn-3-ol
Uniqueness
The presence of the 4-methylcyclohexyl group distinguishes 6-(dimethylamino)-3-methyl-1-(4-methylcyclohexyl)hex-4-yn-3-ol;hydrochloride from its analogs, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
6-(dimethylamino)-3-methyl-1-(4-methylcyclohexyl)hex-4-yn-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO.ClH/c1-14-6-8-15(9-7-14)10-12-16(2,18)11-5-13-17(3)4;/h14-15,18H,6-10,12-13H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMKVYMEMAJCRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCC(C)(C#CCN(C)C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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